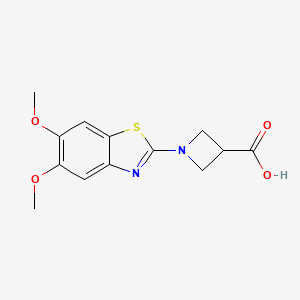
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine
Overview
Description
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that contains both a pyridine ring and an oxadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine-4-carboxylic acid with amidoxime under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or tetrahydrofuran (THF) and catalysts such as sulfuric acid or zinc chloride .
Chemical Reactions Analysis
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced to form different derivatives, which can be useful in further chemical modifications.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of new drugs due to its potential anticancer and antimicrobial activities.
Agricultural Chemistry: It has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain plant pathogens.
Material Science: The compound is also explored for its use in the synthesis of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, in its antimicrobial activity, it may inhibit the synthesis of bacterial cell walls or interfere with the function of essential enzymes . In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-Chloro-4-(1,2,4-oxadiazol-3-yl)pyridine can be compared with other oxadiazole derivatives such as:
2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine: This compound has a similar structure but with a methyl group instead of a hydrogen atom on the oxadiazole ring.
5-(4-Chlorophenyl)-1,2,4-oxadiazole: This compound has a phenyl group attached to the oxadiazole ring, which can influence its biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
3-(2-chloropyridin-4-yl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-3-5(1-2-9-6)7-10-4-12-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXOKGILJXKETA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C2=NOC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(4-Mercapto-1,2,3-thiadiazol-5-yl)amino]benzoic acid](/img/structure/B1424954.png)
![1-{1-[(4-methylphenyl)sulfonyl]pyrrolidin-3-yl}-1H-pyrazole](/img/structure/B1424955.png)


![5-[(S)-1-Amino-2-methylpropyl]-2H-tetrazole](/img/structure/B1424959.png)
![5-Chloro-2-[(2-methylpyridin-3-yl)oxy]nicotinic acid](/img/structure/B1424961.png)




![[3-(1-Naphthyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1424969.png)


